molecular formula C13H24O B1244953 3E-Tridecen-2-one

3E-Tridecen-2-one

Cat. No. B1244953
M. Wt: 196.33 g/mol
InChI Key: HVDXPWBGDAVMSY-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3E-Tridecen-2-one is a natural product found in Odocoileus hemionus with data available.

Scientific Research Applications

Antimicrobial Applications

One notable application of 3E-Tridecen-2-one is its antimicrobial properties. The compound, initially identified in the interdigital glands of black-tailed deer, has been observed to inhibit the growth of bacteria and fungi. Specifically, its homologues have shown effectiveness against fungi like Trichophyton mentagrophytes and bacteria such as Propionibacterium acnes, demonstrating its potential in combating microbial infections (Wood, Kubo, & Shaffer, 2010).

Role in Pheromone Research

3E-Tridecen-2-one and its derivatives have also been investigated in the context of pheromone research. Specifically, studies involving the Hessian fly, Mayetiola destructor, have identified compounds including 3E-Tridecen-2-one derivatives as components of the female fly's sex pheromone, which plays a crucial role in mating behaviors. This research not only enhances our understanding of insect behavior but also has potential applications in pest control and management strategies (Andersson et al., 2008).

properties

Product Name

3E-Tridecen-2-one

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

(E)-tridec-3-en-2-one

InChI

InChI=1S/C13H24O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h11-12H,3-10H2,1-2H3/b12-11+

InChI Key

HVDXPWBGDAVMSY-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)C

Canonical SMILES

CCCCCCCCCC=CC(=O)C

synonyms

(E)-3-tridecen-2-one
3-tridecen-2-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.